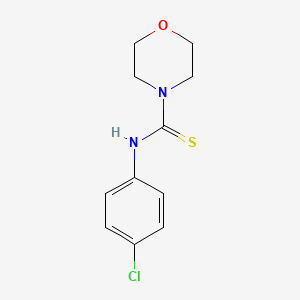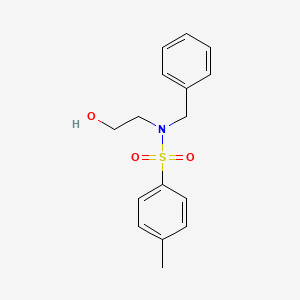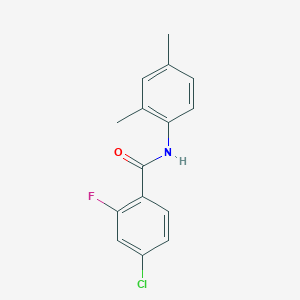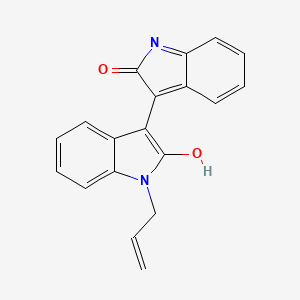
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 4-methylpiperidine-1-carbothioamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide undergoes various chemical reactions, including:
科学的研究の応用
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide has several scientific research applications:
作用機序
The mechanism of action of 2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
類似化合物との比較
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:
N-(4-methylpiperidine-1-carbothioyl)benzamide: This compound lacks the 2-methyl group on the benzamide ring, which may affect its chemical reactivity and biological activity.
2-methyl-N-(piperidine-1-carbothioyl)benzamide: This compound lacks the 4-methyl group on the piperidine ring, which may influence its solubility and interaction with molecular targets.
The unique structural features of this compound, such as the presence of both 2-methyl and 4-methyl groups, contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-17(10-8-11)15(19)16-14(18)13-6-4-3-5-12(13)2/h3-6,11H,7-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAHBZMUJCVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
![(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE](/img/structure/B5700792.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
